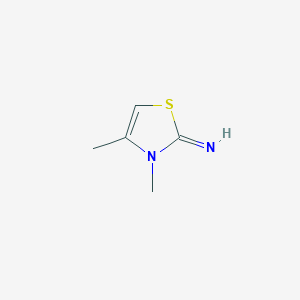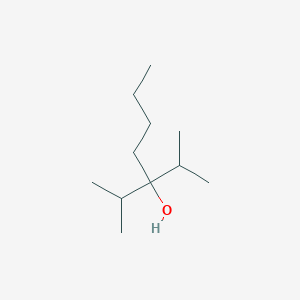
2-Methyl-3-(propan-2-yl)heptan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(propan-2-yl)heptan-3-ol is an organic compound with the molecular formula C11H24O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)heptan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (such as 2-methyl-3-heptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-3-(propan-2-yl)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(propan-2-yl)heptan-3-one (ketone) or 2-Methyl-3-(propan-2-yl)heptanoic acid (carboxylic acid).
Reduction: 2-Methyl-3-(propan-2-yl)heptane (alkane).
Substitution: 2-Methyl-3-(propan-2-yl)heptyl chloride or bromide (halides).
科学研究应用
2-Methyl-3-(propan-2-yl)heptan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-3-(propan-2-yl)heptan-3-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different alkyl groups.
3-Methyl-3-pentanol: Another tertiary alcohol with a shorter carbon chain.
2-Methyl-3-butanol: A secondary alcohol with a similar branching pattern.
Uniqueness
2-Methyl-3-(propan-2-yl)heptan-3-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
5340-35-2 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
2-methyl-3-propan-2-ylheptan-3-ol |
InChI |
InChI=1S/C11H24O/c1-6-7-8-11(12,9(2)3)10(4)5/h9-10,12H,6-8H2,1-5H3 |
InChI 键 |
JEVTXHCZDDBPDA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C)C)(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


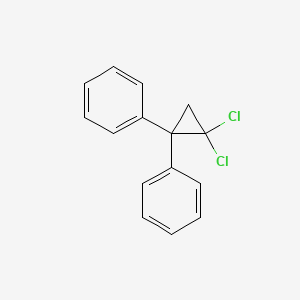
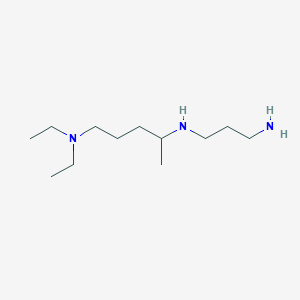
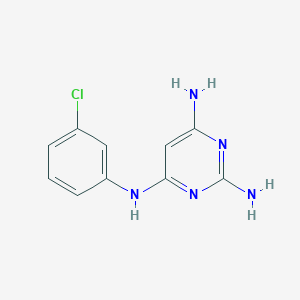
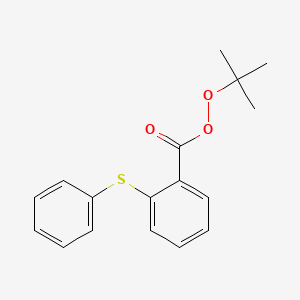
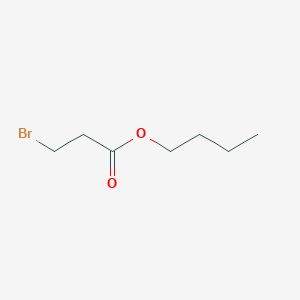
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
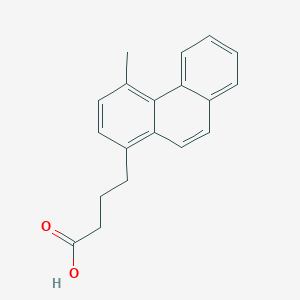
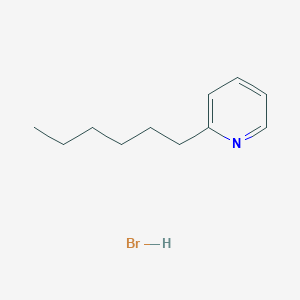

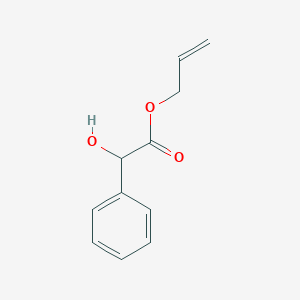
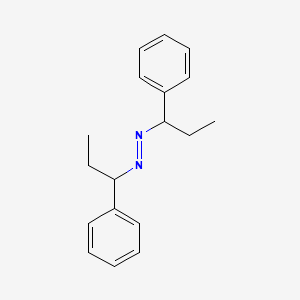
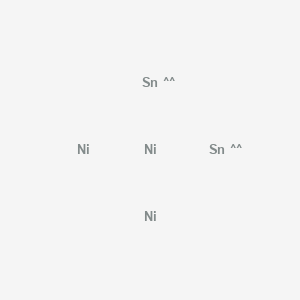
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
